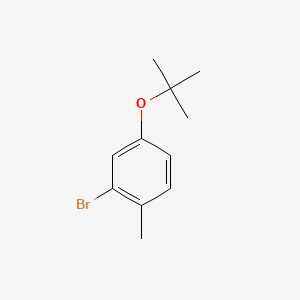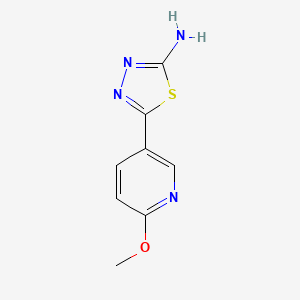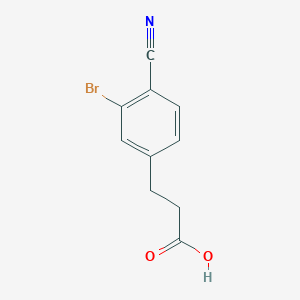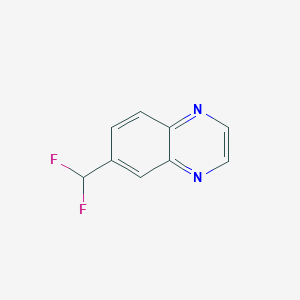
6-(Difluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)quinoxaline is a chemical compound that belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. The incorporation of the difluoromethyl group into the quinoxaline structure enhances its chemical stability and biological activity, making it a compound of significant interest in various fields such as pharmaceuticals, agrochemicals, and material sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)quinoxaline typically involves the difluoromethylation of quinoxaline derivatives. One common method is the visible-light-driven difluoromethylation reaction. In this process, quinoxaline-2-ones are treated with a photocatalyst and a difluoromethyl radical source, such as S-(difluoromethyl)sulfonium salt, under visible light. This reaction proceeds efficiently to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and light intensity, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
6-(Difluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into quinoxaline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Various quinoxaline derivatives.
Substitution: Substituted quinoxalines with different functional groups.
科学的研究の応用
6-(Difluoromethyl)quinoxaline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a potential lead compound for drug discovery.
Medicine: It has shown promise as an inhibitor of various enzymes and receptors, contributing to the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
作用機序
The mechanism of action of 6-(Difluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its binding to target sites. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)quinoxaline
- 6-Fluorinated isoquinoline
- 3-Methyl-quinoxalin-2-mercapto-acetyl-urea
Uniqueness
6-(Difluoromethyl)quinoxaline stands out due to its unique combination of the quinoxaline core and the difluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and metabolic stability compared to other similar compounds. The difluoromethyl group also improves the compound’s lipophilicity, making it more effective in crossing cell membranes and reaching its molecular targets .
特性
分子式 |
C9H6F2N2 |
|---|---|
分子量 |
180.15 g/mol |
IUPAC名 |
6-(difluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5,9H |
InChIキー |
JQJASAYMQOQKJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



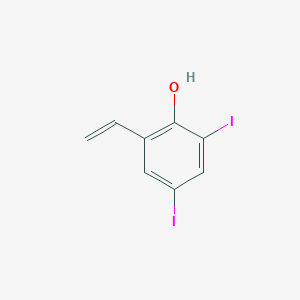
![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
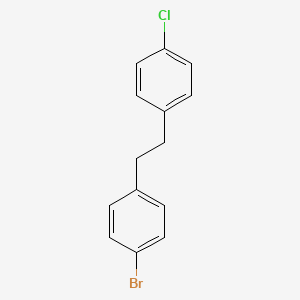
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
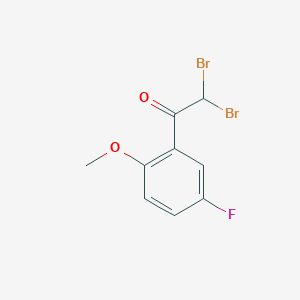

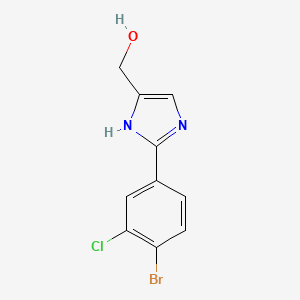
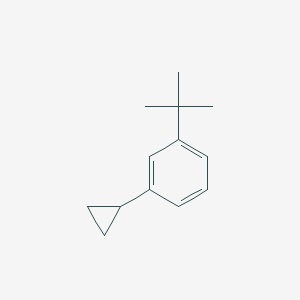
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
